3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid

Descripción general

Descripción

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid , also known by its chemical formula BrC6H3(CH3)CO2H , is a compound with intriguing properties. Let’s explore further.

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction of 4-bromo-3-methylbenzoic acid with an appropriate reagent to introduce the 2,2-dimethylpropanoic acid moiety. The exact synthetic route may vary depending on the desired purity and yield.

Molecular Structure Analysis

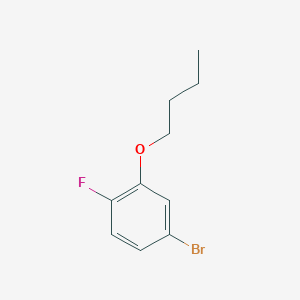

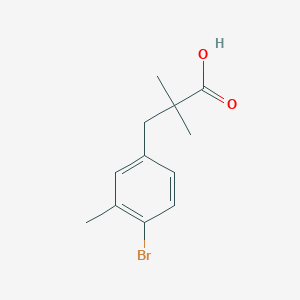

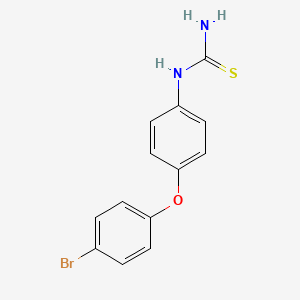

The molecular structure of 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid consists of the following components:

- A 4-bromo-3-methylphenyl group attached to the central carbon.

- Two 2,2-dimethylpropanoic acid side chains.

The BrC6H3(CH3)CO2H structure exhibits steric hindrance due to the bulky methyl groups, which can impact its reactivity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

- Esterification : Reacting with alcohols to form esters.

- Acid-Base Reactions : As an acid, it can react with bases to form salts.

- Substitution Reactions : The bromine atom can undergo substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : This compound typically melts at a specific temperature.

- Solubility : It may dissolve in certain solvents.

- Acidity : As an acid, it can donate protons.

- Stability : Consider its stability under various conditions.

Aplicaciones Científicas De Investigación

The specific scientific field is organic chemistry, particularly the synthesis of heterocyclic compounds . The methods of application or experimental procedures involve the construction of indoles as a moiety in selected alkaloids . Unfortunately, the search results did not provide a detailed description of the methods or any quantitative data or statistical analyses .

-

Synthesis of Bromo[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphopshine)nickel(II)

- Summary : 4-Bromo-3-methylphenol may be used in the synthesis of bromo[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphopshine)nickel(II), which is a protected alcohol-functionalized initiator .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

-

Synthesis of Bromo[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphopshine)nickel(II)

- Summary : 4-Bromo-3-methylphenol may be used in the synthesis of bromo[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphopshine)nickel(II), which is a protected alcohol-functionalized initiator .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this synthesis are not provided in the source .

Safety And Hazards

- Toxicity : Assess its toxicity profile.

- Handling Precautions : Use appropriate protective gear.

- Storage Conditions : Store in a cool, dry place away from light.

Direcciones Futuras

Research avenues include:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Synthesize modified versions for enhanced properties.

- Applications : Explore industrial or medicinal applications.

Remember that this analysis is based on available information, and further studies may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details123.

Propiedades

IUPAC Name |

3-(4-bromo-3-methylphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-6-9(4-5-10(8)13)7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBOLTHKNRPUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)(C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381234.png)

![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)